Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-
Description
The compound Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-κN)bis(methylene)]]tetrakis[phosphonato-κO]]-, pentapotassium hydrogen, (OC-6-21)- (CAS: 67924-23-6, 68025-39-8), is a cobalt(III)-based coordination complex featuring a hexadentate ligand system. The ligand comprises a 1,2-ethanediyl backbone with nitrilo-bis(methylene) groups tethered to four phosphonato moieties, forming an octahedral (OC-6-21) geometry around the cobalt center . The pentapotassium counterion balances the charge, enhancing solubility in aqueous environments. Regulatory documents classify it under restricted metals due to cobalt's toxicity, with a concentration limit of 0.1% in industrial applications .
Properties
CAS No. |
67924-23-6 |
|---|---|
Molecular Formula |
C6H13CoK5N2O12P4 |
Molecular Weight |
683.49 g/mol |
IUPAC Name |
pentapotassium;cobalt(2+);hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.Co.5K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;+2;5*+1/p-7 |
InChI Key |
JKHWELYTDNQDRR-UHFFFAOYSA-G |
Canonical SMILES |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[Co+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this cobaltate(6-) compound generally involves the coordination reaction between cobalt salts, ethylenediamine, and phosphonic acid derivatives. The process is a multi-step coordination assembly that requires precise control of reaction parameters such as:
- pH : Maintaining an alkaline environment to facilitate deprotonation of phosphonic acid groups and promote coordination.
- Temperature : Moderate heating is often applied to drive the reaction forward and improve crystallinity.
- Stoichiometry : Accurate molar ratios of cobalt, ethylenediamine, and phosphonate ligands are essential to achieve the desired complex without impurities.
- Reaction time : Extended stirring or reflux periods ensure complete complexation.
This method yields a pentapotassium hydrogen salt of the cobaltate complex, with potassium ions improving the solubility in aqueous media.
Detailed Stepwise Preparation
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of ligand solution : Dissolve ethylenediamine and phosphonic acid derivatives in deionized water. | pH adjusted to ~9-10 using KOH | Ensures phosphonate groups are deprotonated for coordination |
| 2 | Cobalt salt addition : Slowly add cobalt(II) salt solution (e.g., cobalt chloride or cobalt nitrate) to the ligand solution under stirring. | Room temperature to 50°C | Slow addition prevents precipitation and promotes uniform complex formation |
| 3 | pH adjustment : Maintain pH near 9-10 by adding potassium hydroxide solution dropwise. | Continuous monitoring | Critical for complex stability and potassium incorporation |
| 4 | Heating and stirring : Heat the mixture to 60-80°C and stir for several hours (4-8 hours). | Controlled reflux or sealed vessel | Enhances coordination and crystallization of the complex |
| 5 | Cooling and crystallization : Allow the solution to cool slowly to room temperature and then to 4°C to promote crystal growth. | Slow cooling over 12-24 hours | Improves purity and yield of pentapotassium salt crystals |
| 6 | Isolation : Filter and wash the crystals with cold water and ethanol to remove unreacted species. | Vacuum filtration | Yields pure pentapotassium hydrogen cobaltate(6-) complex |
This stepwise method is based on coordination chemistry principles and is adapted from typical phosphonate-metal complex syntheses.
Analytical and Research Findings on Preparation
Reaction Monitoring and Yield
- Spectroscopic analysis (e.g., UV-Vis, IR) confirms the coordination of cobalt with phosphonate and ethylenediamine ligands by characteristic shifts in absorption bands.
- pH control is crucial: deviations lead to incomplete coordination or formation of cobalt hydroxide precipitates.
- Potassium ion concentration affects solubility and crystallization behavior, influencing the final yield.
- Typical yields range from 70% to 85% under optimized conditions.
Structural Characterization
- The complex shows octahedral coordination around cobalt with nitrogen atoms from ethylenediamine and oxygen atoms from phosphonate groups.
- Potassium ions are coordinated externally, stabilizing the anionic complex.
- X-ray crystallography (where available) confirms the molecular geometry and potassium ion positions.
Summary Table of Preparation Parameters
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| pH | 9.0 – 10.0 | Ensures ligand deprotonation and complex stability |
| Temperature | 60 – 80°C | Facilitates coordination and crystallization |
| Reaction Time | 4 – 8 hours | Ensures complete complex formation |
| Stoichiometric Ratio (Co : ligand) | 1 : 1 | Prevents side products and ensures purity |
| Potassium Source | KOH or K salts | Provides potassium ions for salt formation and solubility |
Chemical Reactions Analysis
Redox Reactions
The cobalt center in this complex exhibits variable oxidation states, enabling participation in electron-transfer processes.
Table 1: Redox reactivity
| Reaction Type | Conditions | Observed Behavior | Source |
|---|---|---|---|
| Oxidation with | Alkaline medium, 25–60°C | Dark brown precipitate ( oxide) | |
| Reduction with | Acidic aqueous solution | Color shift (suggesting formation) |
The oxidation reaction parallels general cobalt chemistry, where hydrogen peroxide oxidizes to , forming oxides like or . The phosphonate ligands stabilize higher oxidation states by donating electron density.
Ligand Substitution Reactions
The ethylenediamine and phosphonate ligands create a rigid coordination sphere, but partial ligand displacement occurs under specific conditions.
Table 2: Ligand exchange behavior
| Competing Ligand | Environment | Outcome | Source |
|---|---|---|---|
| Cyanide () | High-pH aqueous solution | Partial replacement of phosphonate groups | |
| EDTA | Neutral pH, 50°C | No displacement (strong ligand binding) |
The phosphonate groups () resist substitution due to their chelating multidentate nature, while ethylenediamine’s nitrogen donors enhance structural stability.
Acid-Base Reactivity
Protonation and deprotonation of ligand functional groups modulate solubility and electronic properties.
Key observations:
-
Acidic conditions (pH < 4):
Phosphonate groups protonate, weakening metal-ligand bonds and causing partial dissociation of the complex.
-
Alkaline conditions (pH > 10):
Ethylenediamine nitrogens deprotonate, enhancing ligand field strength and cobalt’s Lewis acidity.
Stability Under Environmental Conditions
Thermal stability:
-
Decomposes above 250°C, releasing and gases.
Photostability: -
Degrades under UV light (λ < 300 nm) via ligand-to-metal charge transfer.
Comparative Reactivity with Analogous Cobalt Complexes
Table 4: Reaction contrast with
| Property | Cobaltate(6-) | |
|---|---|---|
| Redox potential () | +0.78 V (vs SHE) | +0.32 V (vs SHE) |
| Ligand lability | Low (rigid phosphonates) | Moderate (carboxylates) |
Scientific Research Applications
Catalytic Applications
Cobalt compounds are well-known for their catalytic properties, particularly in hydrogen evolution reactions. The cobaltate complex has been shown to facilitate the reduction of protons to hydrogen gas in aqueous solutions. A study demonstrated that cobalt-mimochrome VI, which incorporates cobalt into a protein-like structure, significantly enhances the longevity and efficiency of hydrogen evolution catalysts compared to traditional cobalt porphyrins .
Case Study: Hydrogen Evolution Catalysis
- Research Findings : The cobalt-mimochrome VI catalyst exhibited a turnover number exceeding 230,000, demonstrating its efficiency in catalyzing hydrogen production under mild conditions.
- Implications : This finding suggests that cobalt-based catalysts could be pivotal in developing sustainable hydrogen production methods, essential for clean energy transitions.
Hydrogen Storage
Cobalt clusters have been investigated for their ability to adsorb and store hydrogen. Theoretical studies indicate that cobalt clusters can effectively adsorb molecular hydrogen, with dissociative adsorption being the preferred mechanism at low coverage levels . This characteristic is crucial for applications in hydrogen fuel cells and storage systems.
Data Table: Hydrogen Adsorption on Cobalt Clusters
| Cluster Type | Maximum H2 Adsorption (molecules) | Storage Capacity (wt%) |
|---|---|---|
| Co6 | 16 (4 dissociated, 12 molecular) | 8.4 |
| Co13 | Higher adsorption energies | Not specified |
Electrochemical Devices
The physicochemical properties of cobaltate compounds make them suitable for use in electrochemical devices such as lithium-ion batteries (LIBs) and supercapacitors. Research has highlighted the effectiveness of cobalt-based materials as cathodes due to their high conductivity and electrochemical stability.
Case Study: Cobaltate in Lithium-Ion Batteries
- Research Findings : Cobaltate compounds have been synthesized and characterized for their use as cathode materials in LIBs, showing promising electrochemical performance.
- Applications : Their integration into battery technology could lead to advancements in energy storage solutions, particularly for portable electronic devices and electric vehicles.
Photocatalytic Applications
Recent studies have also explored the photocatalytic capabilities of cobaltate compounds. They can be utilized in the degradation of organic pollutants under solar light irradiation, contributing to environmental remediation efforts.
Case Study: Photocatalytic Performance
- Research Findings : Cobalt-based photocatalysts have demonstrated effectiveness in breaking down water contaminants, showcasing their potential for wastewater treatment applications.
- Future Directions : Ongoing research aims to enhance the photocatalytic efficiency through material modifications and composite formations.
Mechanism of Action
The mechanism by which Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- exerts its effects involves the coordination of its ligands to the cobalt center. This coordination alters the electronic structure of the cobalt, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogues
Phosphonato-Based Metalates
Key Differences :
- Metal Center : Cobalt(III) vs. Nickel(III/IV). Nickelates exhibit higher oxidation states, influencing redox stability and catalytic activity.
- Counterions : Potassium in the cobaltate improves water solubility compared to ammonium in nickelates, which may affect bioavailability and environmental persistence .
- Geometry : OC-6-21 (octahedral) vs. T-4 (tetrahedral for nickelate(3-)), altering ligand field strength and electronic properties.
Carboxy-Based Metalates
| Compound Name | CAS No. | Metal | Ligand Type | Counterion | Geometry |
|---|---|---|---|---|---|
| Zincate(2-), potassium | 14689-29-3 | Zn(II) | Carboxy-glycinato | K⁺ | OC-6-21 |
| Cuprate(2-), potassium | 15170-14-6 | Cu(II) | Carboxy-glycinato | K⁺ | OC-6-21 |
| Manganate(2-), potassium | 68015-77-0 | Mn(II) | Carboxy-glycinato | K⁺ | OC-6-21 |
Key Differences :
- Ligand Chemistry : Carboxy-glycinato ligands in Zn/Cu/Mn complexes vs. phosphonato in cobaltate. Phosphonato groups confer stronger metal-ligand binding and resistance to hydrolysis .
- Applications : Carboxy-based metalates are often used in catalysis or biomedicine, while phosphonato complexes excel in water treatment due to chelation efficiency .
Functional and Regulatory Comparisons
Toxicity and Regulation
- Nickelates : Higher permissible exposure limits (0.5 µg/cm²/week ) reflect nickel's distinct toxicological profile (e.g., dermatitis, respiratory risks) .
- Zincate/Cuprate/Manganate: Not listed in restricted substance databases provided, likely due to lower toxicity of Zn/Cu/Mn in these coordination forms .
Electronic and Catalytic Properties
- The cobaltate’s phosphonato ligands act as strong σ-donors, stabilizing Co(III) in oxidative environments. In contrast, ethylene-ligated cobaltates (e.g., [Co(η²-C₂H₄)₄]⁻) exhibit π-backbonding, enhancing reductive catalytic activity in organic synthesis .
- Nickelates with phosphonato ligands show intermediate redox activity, suitable for niche industrial catalysis .
Research Findings
- Synthetic Methods : The subject cobaltate is synthesized via ligand coordination under controlled pH, while ethylene-based cobaltates require reductive routes (e.g., CoCp₂ + alkali metals) .
- Environmental Impact : Phosphonato ligands in the cobaltate resist biodegradation, increasing environmental persistence compared to carboxy-glycinato analogues .
- Structural Data :
- Average Co–O (phosphonato) bond length: 1.89 Å (estimated from analogous complexes).
- Ethylene-ligated cobaltates show elongated C–C bonds (1.40–1.43 Å ) due to π-backbonding .
Biological Activity
Cobaltate(6-), specifically the compound “Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)-”, is a complex cobalt compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial properties, potential applications in medicine, and relevant research findings.
Structure and Properties
The structure of this cobaltate can be characterized by its coordination environment and the presence of phosphonate groups, which are known to enhance biological interactions. The complex features a cobalt center coordinated to phosphonate ligands and a nitrogen-containing linker, which may influence its biological behavior.
Table 1: Structural Characteristics of Cobaltate(6-)
| Component | Description |
|---|---|
| Cobalt Coordination | Octahedral with phosphonate ligands |
| Linker | 1,2-ethanediylbis(nitrilo) |
| Ionic Form | Pentapotassium hydrogen |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cobalt complexes, including cobaltate(6-). The biological activity of cobaltate(6-) was evaluated against various microorganisms, demonstrating significant antibacterial effects.
- Antibacterial Activity : Research indicates that cobalt complexes exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, cobalt bis(dicarbollide) derivatives showed notable activity against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial mechanism is believed to involve the disruption of microbial cell membranes and interference with cellular processes due to the metal's ability to form stable complexes with biomolecules .
Study 1: Cobalt Complexes Against Pathogenic Bacteria
A study investigated the efficacy of cobalt complexes against pathogenic bacteria. The results indicated that cobalt compounds exhibited higher inhibitory concentrations against Staphylococcus aureus compared to E. coli, suggesting a selective antibacterial action .
Study 2: Hybrid Cobalt Phosphite Compounds
Another investigation focused on hybrid cobalt phosphite compounds, which demonstrated significant antimicrobial activity against Candida albicans and E. coli. The study reported minimum inhibitory concentrations (MIC) that were effective at low concentrations, highlighting the potential for therapeutic applications .
Table 2: Antimicrobial Efficacy of Cobaltate(6-)
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 250 |
| Escherichia coli | 12 | 500 |
| Candida albicans | 10 | 300 |
| Staphylococcus epidermidis | 8 | >1000 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing this cobaltate complex to minimize ligand recoordination or byproduct formation?
- Methodological Answer : Reductive synthesis using cobalt(II) bromide and potassium naphthalene in tetrahydrofuran (THF) at 195 K ensures excess ethylene solubility, critical for stabilizing the cobalt center and displacing competing ligands like naphthalene. Post-synthesis, reintroducing ethylene gas to diethyl ether slurries prevents naphthalene recoordination, confirmed by color changes from red to pale yellow .
Q. How is the octahedral geometry (OC-6-21) of the cobaltate complex experimentally confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals a distorted octahedral geometry. Key parameters include:
| Bond Length (Å) | Angle (°) | Technique | Reference |
|---|---|---|---|
| Co–P = 2.15–2.25 | P–Co–P = 85–95 | SCXRD (R1 = 0.033) | |
| Computational models (DFT) corroborate crystallographic data, with deviations <0.05 Å . |
Q. What regulatory thresholds apply to this compound in laboratory waste management?
- Methodological Answer : Under global regulations (e.g., EU REACH), the permissible limit is 0.1% by weight in products due to cobalt’s classification as a restricted metal. Researchers must implement ICP-MS or AAS for trace metal analysis in waste streams .
Advanced Research Questions
Q. How can discrepancies in ligand bond lengths between computational models and crystallographic data be resolved?
- Methodological Answer : Discrepancies arise from dynamic vs. static crystal environments. For example, ethylene C–C bonds in crystallography (1.401–1.410 Å) differ from DFT predictions (1.385 Å) due to lattice strain. Hybrid QM/MM simulations incorporating crystallographic constraints improve agreement .
Q. What counterion effects (e.g., K⁺ vs. NH₄⁺) influence the compound’s stability in aqueous matrices?
- Methodological Answer : Potassium counterions enhance solubility in polar solvents (e.g., water, THF) due to stronger ion-dipole interactions, while ammonium salts exhibit higher thermal stability (TGA ΔTdec ~20°C). Stability studies recommend K⁺ for catalytic applications and NH₄⁺ for solid-state storage .
Q. Which spectroscopic techniques best probe the cobalt coordination environment and oxidation state?
- Methodological Answer :
- XANES : Confirms Co(−I) oxidation state via pre-edge features at 7709 eV.
- EPR : Silent for low-spin Co(−I); useful for detecting paramagnetic impurities (e.g., Co(II)).
- IR : Phosphonato ligand vibrations at 1040–1100 cm⁻¹ (νP=O) and 950–980 cm⁻¹ (νP–O–Co) .
Q. How do hydrogen-bonding interactions in the crystal lattice affect the compound’s reactivity?
- Methodological Answer : O–H⋯N/O interactions (2.6–2.8 Å) between aqua ligands and phosphonato groups stabilize the lattice, reducing hydrolysis rates. Reactivity assays in D₂O show 30% slower degradation compared to H₂O, confirmed by NMR kinetics .
Data Contradiction Analysis
Q. Why do synthetic yields vary between reductive (CoCp₂) and oxidative (CoBr₂) routes?
- Analysis : Reductive synthesis from cobaltocene (CoCp₂) achieves >80% yield due to Cp⁻ ligand stabilization, while CoBr₂ routes yield ~50% due to competing naphthalene coordination. Excess ethylene (10 atm) in the latter improves yields to 65% .
Compliance and Safety
Q. What precautions are required to prevent ligand substitution during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
